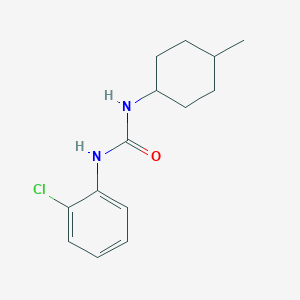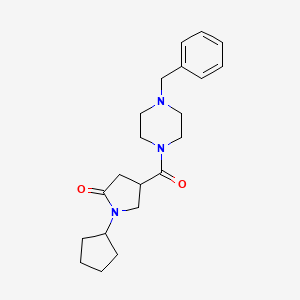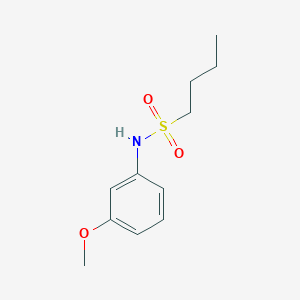
1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a methylcyclohexyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)urea typically involves the reaction of 2-chloroaniline with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)urea involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)carbamate: Contains a carbamate group instead of a urea group.
1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)thiourea: Similar structure with a thiourea group.
Uniqueness
1-(2-Chlorophenyl)-3-(4-methylcyclohexyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-10-6-8-11(9-7-10)16-14(18)17-13-5-3-2-4-12(13)15/h2-5,10-11H,6-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBYUONJVBLSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methyl]phenol](/img/structure/B5288159.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-1-(2-hydroxyethyl)-1H-benzimidazole-5-carboxamide dihydrochloride](/img/structure/B5288162.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5288163.png)
![3-(5-bromofuran-2-yl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole](/img/structure/B5288169.png)

![2-amino-4-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5288183.png)
![(2Z)-3-[2-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5288186.png)
![4-chloro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5288191.png)
![3-[(3S,4R)-4-amino-3-methoxypiperidine-1-carbonyl]benzoic acid](/img/structure/B5288199.png)
![2-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5288206.png)

![1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5288216.png)
![1,5,6-trimethyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5288222.png)
![N-propyl-5-[1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-imidazol-2-yl]pyrimidin-2-amine](/img/structure/B5288228.png)
